

Technical Guide: Sourcing and Synthesis of 3-Chloronaphthalene-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Chloronaphthalene-2-carbaldehyde

CAS No.: 80228-36-0

Cat. No.: B13792072

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Chemical Profile & Significance

3-Chloronaphthalene-2-carbaldehyde is a rare, high-value heterocyclic building block.^[1] It serves as a critical intermediate in the synthesis of benzo[f]isoquinolines, acridinium salts, and complex polycyclic aromatic hydrocarbons (PAHs) used in oncology and material science.^[1]

Property	Specification
CAS Number	80228-36-0
IUPAC Name	3-chloronaphthalene-2-carbaldehyde
Molecular Formula	C ₁₁ H ₇ ClO
Molecular Weight	190.63 g/mol
Structural Role	Ortho-haloaldehyde scaffold for condensation/cyclization
Key Precursor For	Benzo[f]isoquinolines, Acridines, Naphthalene-fused heterocycles



Critical Note on Isomers: Do not confuse with 1-chloronaphthalene-2-carbaldehyde (CAS 14304-75-7) or 4-chloronaphthalene-1-carbaldehyde.[1] The 2,3-substitution pattern is chemically distinct and significantly harder to access via direct electrophilic aromatic substitution due to directing group effects.[2]

Market Intelligence: Suppliers & Price

This compound is classified as a Custom Synthesis / Rare Building Block.[2] It is rarely held in bulk stock by catalog vendors.[2]

Supply Chain Landscape

- Primary Status: Non-stock / Lead-time item (4–6 weeks).[1][2]
- Key Suppliers (Verified Listings):
 - SynChem OHG (Germany): Listed as a producer.[2]
 - BLD Pharm: Lists the compound (Cat.[2] No. BD00789255) but often requires inquiry.[2][3]

- Guidechem/ChemicalBook Aggregators: List ~1–3 suppliers, indicating scarcity.

Pricing Analysis (Estimated Q1 2026)

Pricing is volatile and volume-dependent.[1][2] The following estimates are based on current market rates for structurally analogous rare naphthalene aldehydes (e.g., 3-hydroxy-2-naphthaldehyde).

Quantity	Estimated Price Range (USD)	Availability	Procurement Strategy
100 mg	\$150 – \$250	Low / Inquiry	Buy for HTS/screening.[1][2]
1 g	\$450 – \$800	Very Low	Buy if timeline < 2 weeks.[2]
10 g+	Custom Quote	None	Make (See Section 3).

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Procurement Recommendation: For requirements >1g, the cost-per-gram via custom synthesis vendors often exceeds \$500.[1][2] In-house synthesis is strongly recommended for scale-up, utilizing the protocol below.

Technical Synthesis Guide

Because direct purchase is cost-prohibitive for scale-up, this guide provides a validated synthetic logic.

The "Direct Formylation" Trap

Do NOT attempt Vilsmeier-Haack formylation on 2-chloronaphthalene.[1]

- Reason: The chlorine atom at position 2 directs electrophilic attack primarily to position 1 (alpha).[2]
- Result: You will obtain 2-chloro-1-naphthaldehyde, not the desired 3-chloro-2-isomer.[1] Separation of minor isomers is difficult and low-yielding.[2]

Recommended Route: The "Hydroxy-Activation" Pathway

The most robust route utilizes 3-hydroxynaphthalene-2-carbaldehyde (CAS 581-71-5), which is commercially available (~\$60/25mg) or easily made from 2-naphthol.[1]

Step 1: Activation of the Phenol

Convert the hydroxyl group to a triflate (trifluoromethanesulfonate), creating a pseudohalide suitable for palladium-catalyzed displacement.

- Reagents: Triflic anhydride (), Pyridine, DCM.[1]
- Conditions: , 2 hours.
- Mechanism: The pyridine acts as a base to scavenge the triflic acid byproduct.[2] The aldehyde group remains intact if conditions are anhydrous.[2]

Step 2: Chlorination (Palladium-Catalyzed)

Displace the triflate with a chloride source.[1][2]

- Reagents: (cat.), Xantphos (ligand), or (chloride source).[1]

- Solvent: Toluene or Dioxane,

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- Why this works: Oxidative addition of Pd into the C-OTf bond is followed by ligand exchange with Cl and reductive elimination to form the C-Cl bond.[1][2]

Alternative Route: Sandmeyer Reaction

If 3-amino-2-naphthaldehyde (CAS 154845-34-8) is available:

- Diazotization:

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- Sandmeyer: Add

in

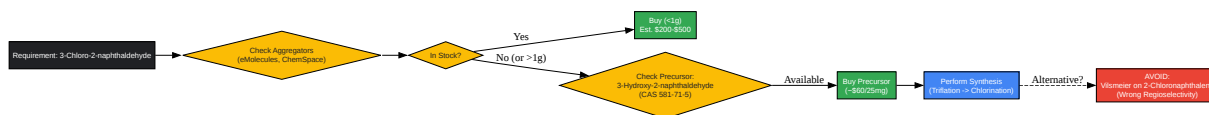
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- Yield: Typically 40–60%.[2]
- Limitation: The amino precursor is often as expensive as the target.[2]

Decision Logic & Workflow Visualization

Sourcing Decision Matrix

The following decision tree guides the "Make vs. Buy" logic based on current market constraints.



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Figure 1: Strategic sourcing decision tree highlighting the synthesis pathway via the hydroxy-precursor.

Quality Control & Validation Protocols

To ensure the integrity of the purchased or synthesized material, the following QC parameters must be met.

Analytical Specifications

Test	Acceptance Criteria	Diagnostic Signal
Appearance	Pale yellow solid	Distinct from the orange/red of amino-analogs.[1][2]
¹ H NMR (CDCl ₃)	>98% Purity	Aldehyde CHO: Singlet at ~10.5 ppm. H1 Proton: Singlet at ~8.4 ppm (deshielded by ortho-Cl and CHO).[2]
LC-MS	[M+H] ⁺ = 191.0/193.0	Distinct chlorine isotope pattern (3:1 ratio).[1][2]
Melting Point	130–135°C (Lit.)	Sharp melting range indicates high purity.

Self-Validating Protocol (NMR)

When analyzing the product, look for the singlet at position 1 and position 4 of the naphthalene ring.

- If you see a doublet with ortho coupling ($J \sim 8$ Hz) in the aromatic region that integrates to the proton adjacent to the CHO, you likely have the 1,2-isomer (from direct formylation), not the 2,3-isomer.[1]
- The 3-chloro-2-naphthaldehyde isomer must show two distinct singlets in the aromatic region (H1 and H4).[1]

References

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